4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate
Description
4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex acridine-derived compound. Acridine derivatives are historically significant for their intercalation properties in DNA and applications in anticancer and antimicrobial therapies. The sulfonanilide group may enhance solubility or modulate pharmacokinetics, while the dihydrochloride trihydrate form likely improves stability for experimental or therapeutic use .
Properties
CAS No. |
66725-10-8 |
|---|---|
Molecular Formula |
C36H33Cl2N5O2S |
Molecular Weight |
670.6 g/mol |
IUPAC Name |
acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H |
InChI Key |
LHWJQJMEIKPJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .
Chemical Reactions Analysis
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
Scientific Research Applications
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving DNA intercalation and as a fluorescent probe.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Acridine vs. Azo/Aromatic Cores: The target compound’s acridine moiety distinguishes it from azo-based dyes (e.g., Bismark Brown Y) and thiazolidinone-containing fungicides. Acridines are known for DNA intercalation, whereas azo compounds are typically chromophores .
- Sulfonate/Sulfonamide Groups : The sulfonanilide group in the target compound may enhance solubility, similar to the sulfonate groups in 4,4'-Bis(2-sulfostyryl)biphenyl Disodium, which is used as a surfactant or fluorescent agent .
- Chloride Counterions : The dihydrochloride trihydrate form contrasts with the disodium salt in 4,4'-Bis(2-sulfostyryl)biphenyl, affecting ionic strength and solubility in biological systems.
Functional Comparisons
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., compounds 4a-h and 5a-h from ) exhibit fungicidal activity, likely via enzyme inhibition. Acridine derivatives, however, often target nucleic acids, suggesting different mechanisms.
- Toxicity and Safety : Bismark Brown Y (azo dye) is associated with systemic effects via skin absorption , while 4,4'-Bis(2-sulfostyryl)biphenyl requires protective gear due to inhalation risks . The acridine derivative’s safety profile remains uncharacterized in the evidence.
- Crystallographic Data : The stannate compound highlights the role of counterions (e.g., SnCl₆²⁻) in stabilizing crystal structures, a feature relevant to the trihydrate form of the target compound.
Physicochemical Properties
- Solubility : Sulfonate-containing compounds (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl) are highly water-soluble, whereas acridine derivatives may require hydrochloride salts (as in the target compound) for aqueous compatibility.
- Stability : Hydrate forms (e.g., trihydrate in the target compound) improve stability under storage, similar to the dihydrate stannate complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
